molecular formula C10H9KN2S2 B13912519 (4-Methylbenzyl)cyanocarbonimidodithioate potassium salt

(4-Methylbenzyl)cyanocarbonimidodithioate potassium salt

Cat. No.: B13912519
M. Wt: 260.4 g/mol
InChI Key: ZFWKQZSBIPVMLX-UHFFFAOYSA-M
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Description

(4-Methylbenzyl)cyanocarbonimidodithioate potassium salt is a chemical compound with a complex structure that includes a benzyl group substituted with a methyl group, a cyanocarbonimidodithioate moiety, and a potassium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylbenzyl)cyanocarbonimidodithioate potassium salt typically involves the reaction of 4-methylbenzyl chloride with potassium cyanocarbonimidodithioate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the process. Additionally, solvent recovery and recycling systems can be implemented to reduce waste and improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Methylbenzyl)cyanocarbonimidodithioate potassium salt undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile employed .

Scientific Research Applications

(4-Methylbenzyl)cyanocarbonimidodithioate potassium salt has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Methylbenzyl)cyanocarbonimidodithioate potassium salt involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-Methylbenzyl)cyanocarbonimidodithioate potassium salt include:

  • Benzyl cyanocarbonimidodithioate potassium salt
  • 4-Chlorobenzyl cyanocarbonimidodithioate potassium salt
  • 4-Methoxybenzyl cyanocarbonimidodithioate potassium salt

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds.

Properties

Molecular Formula

C10H9KN2S2

Molecular Weight

260.4 g/mol

IUPAC Name

potassium;N-cyano-1-[(4-methylphenyl)methylsulfanyl]methanimidothioate

InChI

InChI=1S/C10H10N2S2.K/c1-8-2-4-9(5-3-8)6-14-10(13)12-7-11;/h2-5H,6H2,1H3,(H,12,13);/q;+1/p-1

InChI Key

ZFWKQZSBIPVMLX-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)CSC(=NC#N)[S-].[K+]

Origin of Product

United States

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